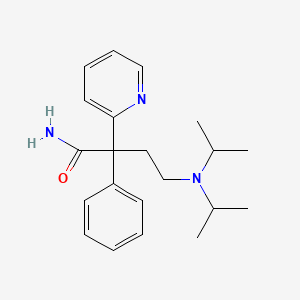
rac デセチルオキシブチニン-d11 塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac Desethyl Oxybutynin-d11 Hydrochloride: is a deuterated analog of desethyl oxybutynin, which is an active metabolite of oxybutynin. Oxybutynin is a well-known antimuscarinic agent used primarily for the treatment of overactive bladder. The deuterated form, rac Desethyl Oxybutynin-d11 Hydrochloride, is often used in scientific research to study the pharmacokinetics and metabolic pathways of oxybutynin due to its stable isotopic labeling .
科学的研究の応用
rac Desethyl Oxybutynin-d11 Hydrochloride has a wide range of applications in scientific research, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of oxybutynin.
Metabolic Pathways: Helps in understanding the metabolic pathways and identifying metabolites of oxybutynin.
Drug Development: Assists in the development of new drugs by providing insights into the behavior of oxybutynin and its analogs.
Biological Studies: Used in biological studies to investigate the effects of oxybutynin on various biological systems.
作用機序
Target of Action
The primary target of rac Desethyl Oxybutynin-d11 Hydrochloride is the muscarinic acetylcholine receptor (mAChR) . This receptor plays a crucial role in transmitting signals in the nervous system. The compound acts as an antagonist, meaning it blocks the action of acetylcholine, a neurotransmitter, on these receptors .
Mode of Action
rac Desethyl Oxybutynin-d11 Hydrochloride binds to mAChRs in various tissues, including the bladder, submaxillary gland, heart, and colon . By doing so, it inhibits the action of acetylcholine, thereby reducing the activity of these tissues .
Biochemical Pathways
The compound is an active metabolite of oxybutynin, formed by the action of the cytochrome P450 (CYP) isoform CYP3A4 . This metabolic pathway is crucial for the drug’s activity, as it converts oxybutynin into its active form .
Pharmacokinetics
This suggests that it has properties that allow it to be tracked as it is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
The primary result of the action of rac Desethyl Oxybutynin-d11 Hydrochloride is a reduction in micturition pressure . This is achieved by its antagonistic action on mAChRs in the bladder, which reduces the contractile activity of the bladder muscles .
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of rac Desethyl Oxybutynin-d11 Hydrochloride involves the deuteration of the parent compound, desethyl oxybutynin. The process typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the molecular structure of desethyl oxybutynin.
Hydrochloride Formation: Conversion of the deuterated compound into its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods: : Industrial production of rac Desethyl Oxybutynin-d11 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Custom synthesis services are often employed to meet specific research requirements .
化学反応の分析
Types of Reactions: : rac Desethyl Oxybutynin-d11 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
類似化合物との比較
Similar Compounds
Desethyl Oxybutynin: The non-deuterated form of the compound.
Oxybutynin: The parent compound from which desethyl oxybutynin is derived.
N-Desethyl Oxybutynin: Another metabolite of oxybutynin with similar properties.
Uniqueness: : rac Desethyl Oxybutynin-d11 Hydrochloride is unique due to its stable isotopic labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct advantage in tracing and analyzing the compound’s behavior in biological systems.
特性
IUPAC Name |
4-(ethylamino)but-2-ynyl 2-hydroxy-2-phenyl-2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)acetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H/i4D2,7D2,8D2,13D2,14D2,18D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWCYTSHCYXHGW-GXLPIGTQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(C2=CC=CC=C2)(C(=O)OCC#CCNCC)O)([2H])[2H])([2H])[2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675795 |
Source


|
| Record name | 4-(Ethylamino)but-2-yn-1-yl (~2~H_11_)cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216405-15-0 |
Source


|
| Record name | 4-(Ethylamino)but-2-yn-1-yl (~2~H_11_)cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
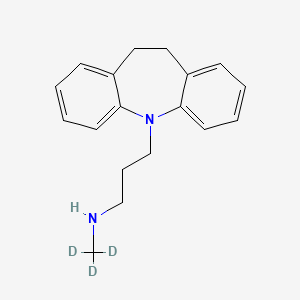
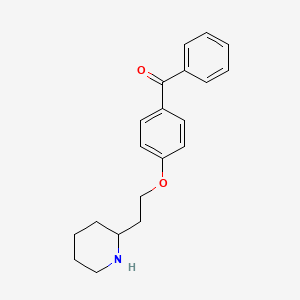


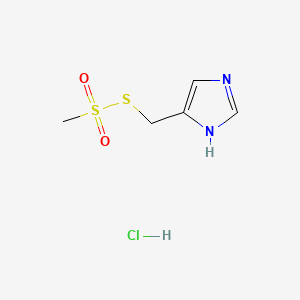
![(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B563519.png)
![3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine](/img/structure/B563521.png)
![2-[(5-Benzyloxypyridin-2-YL)methylamino]ethanol](/img/structure/B563522.png)
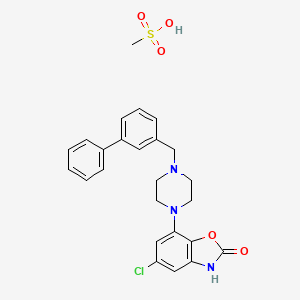
![4-[N-(2-Pyridylamino)ethoxy]benzaldehyde](/img/structure/B563525.png)
